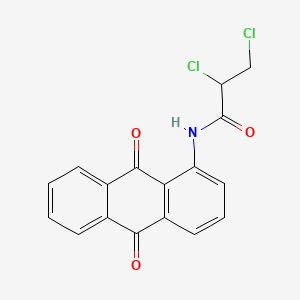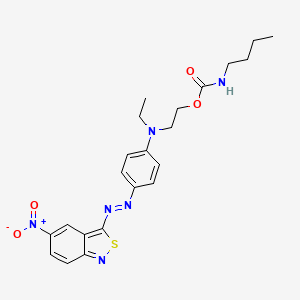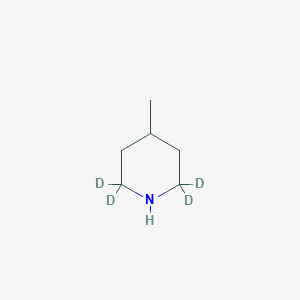![molecular formula C18H11ClF6N4O B13947452 1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}-2-chloroethan-1-one CAS No. 861387-42-0](/img/structure/B13947452.png)
1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}-2-chloroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone is a complex organic compound that features a tetrazine ring substituted with trifluoromethyl groups and a chloroethanone moiety
准备方法
The synthesis of 1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone typically involves multiple steps, starting with the preparation of the tetrazine ring. One common method involves the reaction of hydrazine derivatives with nitriles to form the tetrazine core. The final step involves the chlorination of the ethanone moiety, which can be accomplished using reagents like thionyl chloride under controlled conditions .
化学反应分析
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethanone moiety to alcohols or alkanes, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new drugs or diagnostic tools.
作用机制
The mechanism of action of 1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular redox balance and protein function .
相似化合物的比较
Similar compounds to 1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone include other tetrazine derivatives with trifluoromethyl substitutions. These compounds share similar structural features but may differ in their reactivity and applications. For example:
1-Propionyl-3,6-bis(4-trifluoromethyl-phenyl)-1,4-dihydro-1,2,4,5-tetrazine:
3,6-Bis(4-trifluoromethyl-phenyl)-1,2,4,5-tetrazine: Lacks the chloroethanone group, making it less reactive in certain substitution reactions but still valuable for its biological activity.
The uniqueness of 1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)-2-chloroethanone lies in its combination of trifluoromethyl groups and a reactive chloroethanone moiety, which provides a versatile platform for further chemical modifications and applications.
属性
CAS 编号 |
861387-42-0 |
|---|---|
分子式 |
C18H11ClF6N4O |
分子量 |
448.7 g/mol |
IUPAC 名称 |
1-[3,6-bis[4-(trifluoromethyl)phenyl]-1H-1,2,4,5-tetrazin-2-yl]-2-chloroethanone |
InChI |
InChI=1S/C18H11ClF6N4O/c19-9-14(30)29-16(11-3-7-13(8-4-11)18(23,24)25)27-26-15(28-29)10-1-5-12(6-2-10)17(20,21)22/h1-8H,9H2,(H,26,28) |
InChI 键 |
APFSUIJCYWVPGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NN=C(N(N2)C(=O)CCl)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


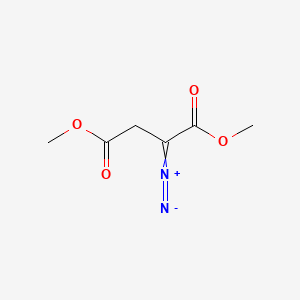
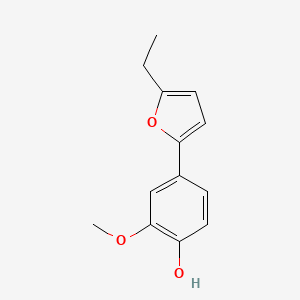
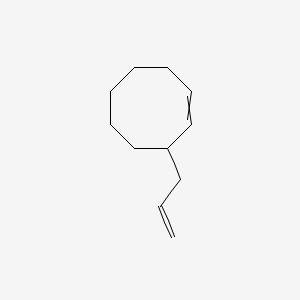


![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)
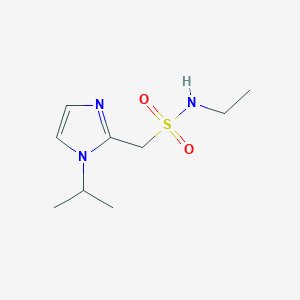
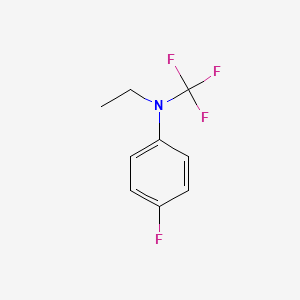
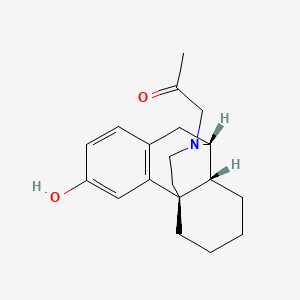
![2-[[(4-methylphenyl)sulfonyl]oxy]-1-phenylEthanone](/img/structure/B13947430.png)
